Cas no 21500-70-9 (7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one)
7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one
- 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one
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- MDL: MFCD28363817
- Inchi: 1S/C8H6ClNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)
- InChI Key: IPSHCFHBJHUIPH-UHFFFAOYSA-N
- SMILES: N1C2=CC(Cl)=CC=C2COC1=O
7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y24125-250mg |
7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one |
21500-70-9 | 95% | 250mg |
¥1879.0 | 2023-09-05 | |
| Chemenu | CM466687-250mg |
7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one |
21500-70-9 | 95%+ | 250mg |
$187 | 2023-03-20 | |
| eNovation Chemicals LLC | D777248-0.25g |
7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one |
21500-70-9 | 95% | 0.25g |
$165 | 2024-07-20 | |
| eNovation Chemicals LLC | D777248-1g |
7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one |
21500-70-9 | 95% | 1g |
$385 | 2024-07-20 | |
| eNovation Chemicals LLC | D777248-5g |
7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one |
21500-70-9 | 95% | 5g |
$805 | 2024-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129152-0.25g |
7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one |
21500-70-9 | ≥95% | 0.25g |
¥1250.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129152-1g |
7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one |
21500-70-9 | ≥95% | 1g |
¥2500.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129152-5g |
7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one |
21500-70-9 | ≥95% | 5g |
¥7250.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129152-0.1g |
7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one |
21500-70-9 | ≥95% | 0.1g |
¥1063.00 | 2025-04-16 | |
| Enamine | EN300-679501-0.05g |
7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one |
21500-70-9 | 0.05g |
$780.0 | 2023-05-29 |
7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one Suppliers
7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one
Introduction to 7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one (CAS No. 21500-70-9)
7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one, also known by its CAS number 21500-70-9, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are heterocyclic compounds with a wide range of biological activities. The unique structure of 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one makes it a valuable candidate for various therapeutic applications, particularly in the areas of neurology and oncology.
The chemical structure of 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one consists of a benzene ring fused with an oxazine ring, with a chlorine atom substituting at the 7-position. This substitution imparts specific chemical and biological properties that are crucial for its pharmacological activity. The presence of the chlorine atom enhances the lipophilicity of the molecule, which is beneficial for crossing biological membranes and reaching target sites within the body.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one. One of the most promising areas is its use as an anticonvulsant agent. Studies have shown that this compound exhibits potent anticonvulsant activity in various animal models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which is a key pathway in seizure control.
Beyond its anticonvulsant properties, 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and suppressing cell proliferation. The exact mechanisms underlying these effects are still under investigation, but they may involve interactions with specific signaling pathways such as PI3K/Akt and MAPK.
The pharmacokinetic profile of 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one has been studied to understand its behavior in vivo. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, the compound shows low toxicity in animal models, which is a critical factor for its potential use in clinical settings.
In terms of chemical synthesis, several methods have been developed to produce 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one. One common approach involves the reaction of 7-chlorobenzofuran with ammonia or a suitable amine derivative. This method yields high purity products and can be scaled up for industrial production. The synthetic route is also amenable to modifications that can introduce additional functional groups or substitutions to fine-tune the biological activity and pharmacological properties of the compound.
The potential applications of 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one extend beyond its primary therapeutic uses. For instance, it has been explored as a lead compound for developing new materials with unique optical and electronic properties. The benzoxazine core provides a rigid structure that can be functionalized to create polymers with tailored characteristics for use in advanced materials science.
In conclusion, 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one (CAS No. 21500-70-9) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms and applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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